molecular formula C8H10N6O B8674352 2,4-Diamino-6-methoxymethylpteridine CAS No. 40110-13-2

2,4-Diamino-6-methoxymethylpteridine

Cat. No.: B8674352
CAS No.: 40110-13-2
M. Wt: 206.21 g/mol
InChI Key: DXHDRUQEMANTMU-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methoxymethylpteridine is a pteridine derivative characterized by a methoxymethyl substituent at the 6-position of the pteridine core. Its molecular formula is C₈H₁₀N₆O, with a molar mass of 206.22 g/mol and a melting point of 255–256°C (from dimethylformamide recrystallization) . The compound was synthesized in 85% yield via a reaction pathway involving trifluoroacetic acid, as confirmed by NMR analysis (δ 3.26 ppm for -OCH₃, δ 4.54 ppm for -CH₂O-, and δ 8.47 ppm for C7-H) .

Properties

CAS No.

40110-13-2

Molecular Formula

C8H10N6O

Molecular Weight

206.21 g/mol

IUPAC Name

6-(methoxymethyl)pteridine-2,4-diamine

InChI

InChI=1S/C8H10N6O/c1-15-3-4-2-11-7-5(12-4)6(9)13-8(10)14-7/h2H,3H2,1H3,(H4,9,10,11,13,14)

InChI Key

DXHDRUQEMANTMU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C2C(=N1)C(=NC(=N2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Pteridine Derivatives

Compound Name Substituent at 6-Position Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features
2,4-Diamino-6-methoxymethylpteridine Methoxymethyl (-CH₂OCH₃) C₈H₁₀N₆O 206.22 255–256 High thermal stability, moderate polarity
2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride p-Methoxyphenyl C₁₃H₁₂N₆O·HCl 268.27 Not reported Enhanced solubility (hydrochloride salt)
6-{[Methyl(phenyl)amino]methyl}pteridine-2,4-diamine Methyl(phenyl)amino C₁₃H₁₅N₇ 293.31 Not reported Bulky substituent, potential for receptor interaction

Key Observations :

  • Substituent Effects: The methoxymethyl group in the target compound balances polarity and steric hindrance, whereas the p-methoxyphenyl group in its hydrochloride analogue increases aromaticity and solubility . The methyl(phenyl)amino substituent in the third compound introduces a bulky, lipophilic group, likely altering binding affinity in biological systems .
  • Synthetic Utility : The target compound’s high yield (85%) contrasts with the lack of synthetic data for the others, suggesting its practicality in scalable synthesis .

Pyrimidine and Purine Analogues

Table 2: Comparison with Pyrimidine/Purine Derivatives

Compound Name Core Structure pKa Molecular Formula Key Features
2,4-Diamino-6-methylpyrimidine Pyrimidine 7.7 C₅H₈N₄ Basic properties, potential for nucleobase interactions
2,4-Diamino-6-hydroxypyrimidine Pyrimidine 3.5 C₄H₆N₄O Acidic hydroxyl group, high solubility
2,6-Diaminopurine Purine 5.1 C₅H₆N₆ Structural similarity to adenine, antiviral applications

Key Observations :

  • Acidity/Basicity: The target pteridine’s methoxymethyl group likely confers a pKa intermediate between the basic 2,4-diamino-6-methylpyrimidine (pKa 7.7) and the acidic 2,4-diamino-6-hydroxypyrimidine (pKa 3.5) .
  • Biological Relevance: Unlike purine analogues (e.g., 2,6-diaminopurine), the pteridine core is less common in natural nucleotides but critical in folate metabolism .

Table 3: Comparison with Coenzyme-Related Pteridines

Compound Name Substituent at 6-Position Molecular Formula Key Role
2-Amino-4-hydroxy-6-(trihydroxypropyl)pteridine (FDB022940) Trihydroxypropyl C₈H₁₂N₆O₄ Dihydrofolate coenzyme precursor
Methotrexate-related compounds () Complex benzamido chains ~C₂₀H₂₂N₈O₅ Antifolate agents, inhibit dihydrofolate reductase

Key Observations :

  • Therapeutic Potential: Methotrexate analogues with extended side chains (e.g., benzamido groups) exhibit potent enzyme inhibition, whereas the simpler structure of this compound may prioritize pharmacokinetic properties over potency .

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